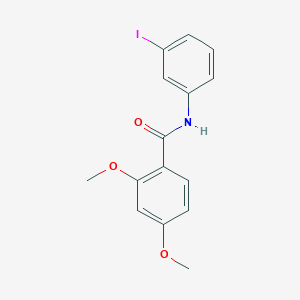![molecular formula C19H17FN2OS B298004 2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298004.png)
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EF24 and is a synthetic curcumin analog. EF24 has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
EF24 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammatory disorders. EF24 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the efficacy of chemotherapy drugs. EF24 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EF24 has been found to possess neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
EF24 exerts its biological activities by modulating various signaling pathways in cells. EF24 has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes. EF24 has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. In addition, EF24 has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
EF24 has been found to possess several biochemical and physiological effects. EF24 has been found to increase the expression of antioxidant genes and reduce oxidative stress. EF24 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EF24 has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF24 has several advantages for lab experiments. EF24 is relatively easy to synthesize and can be obtained in large quantities. EF24 is also stable and can be stored for extended periods without degradation. However, EF24 has some limitations for lab experiments. EF24 is insoluble in water, which makes it difficult to administer in vivo. In addition, EF24 has low bioavailability, which limits its efficacy in vivo.
Direcciones Futuras
EF24 has several potential future directions for scientific research. EF24 can be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EF24 can also be further studied for its potential applications in the treatment of inflammatory disorders such as arthritis. In addition, EF24 can be further studied for its potential applications in combination therapy with chemotherapy drugs for the treatment of cancer.
Métodos De Síntesis
EF24 can be synthesized by reacting ethyl 4-aminobenzoate with 4-fluorobenzaldehyde in the presence of sodium methoxide. The resulting intermediate is then reacted with 2-mercaptoacetamide to form EF24. The synthesis of EF24 is relatively simple and can be carried out using standard laboratory equipment.
Propiedades
Nombre del producto |
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C19H17FN2OS |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(5E)-2-(4-ethylphenyl)imino-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17FN2OS/c1-3-13-6-10-16(11-7-13)21-19-22(2)18(23)17(24-19)12-14-4-8-15(20)9-5-14/h4-12H,3H2,1-2H3/b17-12+,21-19? |
Clave InChI |
JFQMFQZKSTXVSI-VZTGFIPTSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)F)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C |
SMILES canónico |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297921.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297924.png)
![methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)


![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B297939.png)
![3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B297942.png)
![2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B297948.png)
![2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297949.png)